molecular formula C14H15NO B8344262 1-(3-Methyl-2-butenyl)indole-4-carbaldehyde

1-(3-Methyl-2-butenyl)indole-4-carbaldehyde

Cat. No. B8344262
M. Wt: 213.27 g/mol
InChI Key: XTLCCNHBKIUMTD-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 725 mg of indole-4-carbaldehyde and 1-chloro-3-methyl-2-butene instead of the benzyl bromide used in Example 1 to give 554 mg of 1-(3-methyl-2-butenyl)indole-4-carbaldehyde as an orange-colored oily substance. The yield thereof was found to be 52%.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.Cl[CH2:13][CH:14]=[C:15]([CH3:17])[CH3:16]>>[CH3:16][C:15]([CH3:17])=[CH:14][CH2:13][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCN1C=CC=2C(=CC=CC12)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 554 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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